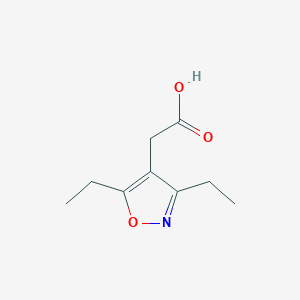

2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Description

Contextualizing Oxazole-Containing Chemical Entities in Advanced Organic Chemistry

Oxazole (B20620) and its isomer, isoxazole (B147169), are foundational scaffolds in the realm of heterocyclic chemistry. ajrconline.orgijpca.org These five-membered aromatic rings, containing both nitrogen and oxygen atoms, are of significant interest due to their versatile chemical properties and their presence in a wide array of biologically active molecules. nih.govnih.gov The isoxazole ring, in particular, is noted for its stability and its ability to act as a bioisostere for other functional groups, which is a valuable characteristic in drug design. ijpca.org

The development of synthetic methodologies to construct and functionalize oxazole and isoxazole rings is a continuing focus of research in organic chemistry. nih.govmdpi.com These methods include cycloaddition reactions, electrophilic cyclization, and various coupling strategies, which allow for the creation of a diverse library of substituted derivatives. nih.govnih.gov The ability to introduce a variety of substituents onto the heterocyclic core enables chemists to fine-tune the electronic and steric properties of the molecules, which is crucial for their application in materials science and medicinal chemistry. nih.gov

Current Research Landscape and Academic Significance of 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid

Direct and extensive research focusing solely on this compound is not prominent in the current academic literature. However, the academic significance of this compound can be inferred from the broader interest in isoxazole acetic acid derivatives and related structures. The isoxazole moiety is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. ajrconline.orgijpca.org

Research into isoxazole-containing molecules has revealed a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The acetic acid side chain attached to the isoxazole ring introduces a carboxylic acid functional group, which can significantly influence the molecule's solubility, polarity, and ability to interact with biological targets. Carboxylic acid groups are common in drug molecules as they can participate in hydrogen bonding and ionic interactions.

Given this context, this compound holds potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening in its own right. Its structural similarity to other biologically active isoxazole derivatives suggests that it could be a subject of interest for researchers exploring new therapeutic agents.

Historical Development of Research Pertaining to Oxazolyl Acetic Acid Derivatives

The exploration of oxazole and isoxazole derivatives has a rich history in medicinal chemistry. The isoxazole ring was first described by Hantzsch, and since then, the chemistry of isoxazoles has become a significant field of study. ijpca.org Early research focused on understanding the fundamental reactivity and properties of the isoxazole nucleus.

Over the decades, the focus expanded to the synthesis and biological evaluation of a vast number of isoxazole derivatives. The discovery that the isoxazole ring is a key component in several clinically used drugs, such as the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic medication leflunomide, spurred further interest in this heterocyclic system. ijpca.org

The investigation of isoxazole derivatives bearing an acetic acid side chain is part of a broader effort to create molecules with improved pharmacokinetic and pharmacodynamic profiles. The historical development in this area has been driven by the continuous search for new chemical entities with therapeutic potential, with the isoxazole acetic acid scaffold representing a promising area for exploration. The synthesis of various substituted isoxazole-4-yl-acetic acid derivatives has been reported in the context of developing new anti-inflammatory agents and other therapeutic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-7-6(5-9(11)12)8(4-2)13-10-7/h3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBGKQZTUREYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Diethyl 1,2 Oxazol 4 Yl Acetic Acid

Reactivity of the 1,2-Oxazole Heterocycle in 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid

The 1,2-oxazole ring is an aromatic heterocycle, yet it possesses unique reactivity due to the presence of a weak nitrogen-oxygen (N-O) bond and the influence of two electronegative heteroatoms. mdpi.com This makes it susceptible to specific types of transformations that are not typical for more robust aromatic systems like benzene.

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring

Electrophilic substitution directly on the 1,2-oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. chempedia.info In unsubstituted or monosubstituted isoxazoles, the C4 position is the most electron-rich and thus the most likely site for electrophilic attack. However, in the case of 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid, all three carbon atoms of the heterocyclic ring (C3, C4, and C5) are substituted.

Consequently, direct electrophilic aromatic substitution on the carbon framework of the oxazole ring is not a feasible reaction pathway for this molecule. Any potential electrophilic attack would likely target the activating alkyl groups or require conditions harsh enough to cause ring degradation.

Nucleophilic Additions and Ring-Opening Reactions

The 1,2-oxazole ring is susceptible to nucleophilic attack, which often leads to the cleavage of the labile N-O bond. This represents the most characteristic reactivity of the isoxazole (B147169) nucleus.

Proton Abstraction and Ring Scission : Strong bases can abstract a proton from the carbon adjacent to the ring oxygen (C5) or nitrogen (C3). In the case of 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid, the ethyl groups at these positions would be the site of deprotonation. The resulting anion can trigger the cleavage of the N-O bond, leading to the formation of open-chain compounds like β-ketonitriles or their derivatives.

Reductive Cleavage : The N-O bond is the weakest link in the ring and is readily cleaved by various reducing agents. Catalytic hydrogenation, for instance, can reduce the isoxazole ring, causing it to open and form compounds such as enaminones. This transformation is a cornerstone of isoxazole chemistry, providing a pathway to acyclic compounds from a stable heterocyclic precursor.

Nucleophilic Attack at Carbon : While less common than ring-opening via N-O bond cleavage, direct nucleophilic attack at the ring carbons can occur, particularly if a good leaving group is present. However, for the title compound, which lacks such a group, this pathway is less probable. The inherent polarity of the ring makes the C3 and C5 positions potential sites for attack, but this typically requires forcing conditions and often still results in ring fragmentation. pharmaguideline.com

Table 1: Summary of 1,2-Oxazole Ring Reactivity

| Reaction Type | Reagents/Conditions | Outcome for this compound |

| Electrophilic Substitution | Standard electrophiles (e.g., HNO₃/H₂SO₄, Br₂) | No reaction on the ring itself due to full substitution. |

| Nucleophilic Attack/Ring Opening | Strong bases (e.g., NaH, LDA) | Ring cleavage initiated by deprotonation at an ethyl group, leading to open-chain products. |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) | Cleavage of the N-O bond to form an open-chain amino ketone derivative. |

Catalytic Transformations of the Oxazole Nucleus

Catalysis plays a significant role in modifying the 1,2-oxazole ring, primarily through hydrogenation reactions. chemscene.com

Catalytic Hydrogenation : This is the most prominent catalytic transformation for isoxazoles. Depending on the catalyst and conditions, two main outcomes are possible:

Ring Saturation : Using specific catalysts, such as certain chiral ruthenium complexes, it is possible to hydrogenate the double bond of the oxazole ring to form the corresponding saturated oxazoline (B21484) without cleaving the N-O bond. acs.orgnih.govacs.org This transformation can yield chiral oxazolines with high enantioselectivity. acs.org

Reductive Ring Cleavage : More commonly, catalytic hydrogenation using standard catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney Nickel results in the reductive cleavage of the weak N-O bond. youtube.com This process is a powerful synthetic tool, as it unmasks a β-amino ketone or β-dicarbonyl functionality from the stable isoxazole precursor. For 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid, this would yield an open-chain compound containing an amino and a ketone group.

Reactions Involving the Carboxylic Acid Functionality

The acetic acid side chain at the C4 position undergoes the standard reactions of a carboxylic acid, largely independent of the heterocyclic ring to which it is attached.

Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst (such as concentrated sulfuric acid) yields the corresponding ester. youtube.comyoutube.com This reversible reaction, known as Fischer esterification, is a common method for protecting the carboxylic acid or modifying the molecule's physical properties, such as solubility. youtube.comyoutube.com

Amidation : The formation of an amide requires the activation of the carboxylic acid, as direct reaction with an amine typically results in an acid-base reaction to form a salt. libretexts.org Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC). libretexts.orgyoutube.com The activated species then reacts readily with a primary or secondary amine to form the desired amide. khanacademy.org

Table 2: Examples of Esterification and Amidation Reactions

| Reaction | Reactant | Catalyst/Reagent | Product |

| Esterification | Methanol | H₂SO₄ (catalyst) | Methyl 2-(3,5-diethyl-1,2-oxazol-4-yl)acetate |

| Esterification | Ethanol | H₂SO₄ (catalyst) | Ethyl 2-(3,5-diethyl-1,2-oxazol-4-yl)acetate |

| Amidation | Ammonia | 1. SOCl₂ 2. NH₃ | 2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide |

| Amidation | Benzylamine | 1. DCC 2. Benzylamine | N-benzyl-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For heteroaryl acetic acids like the title compound, this transformation is not spontaneous and usually requires specific conditions. The stability of the carbanion formed upon loss of CO₂ is a critical factor.

The reaction can be promoted under certain conditions:

Thermal Decarboxylation : Heating the compound, sometimes in the presence of a copper catalyst, can induce decarboxylation. The electron-withdrawing nature of the 1,2-oxazole ring may help stabilize the resulting carbanionic intermediate at the C4 position, facilitating the reaction.

Oxidative Decarboxylation : In some synthetic procedures, decarboxylation is coupled with an oxidation step. For example, silver-catalyzed oxidative decarboxylation of related α-oxocarboxylates is a known method for forming oxazole rings. nih.gov While the title compound is not an α-oxoacid, related oxidative methods could potentially be adapted for its decarboxylation. A tandem cycloaddition-decarboxylation of α-keto acids is also a known pathway to produce oxazoles. rsc.org

The product of decarboxylation would be 4-methyl-3,5-diethyl-1,2-oxazole, effectively replacing the acetic acid side chain with a methyl group.

Reduction and Oxidation Processes of the Acetic Acid Group

The acetic acid moiety, -CH₂COOH, attached to the isoxazole ring is a primary site for reduction and oxidation reactions.

Reduction:

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(3,5-diethyl-1,2-oxazol-4-yl)ethanol. This transformation typically requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to alcohols. chemistrysteps.com The reaction proceeds via a hydride attack on the carbonyl carbon.

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids but can reduce more reactive derivatives like acyl chlorides. chemistrysteps.com Catalytic hydrogenation, another common reduction method, is generally ineffective for the reduction of carboxylic acids unless harsh conditions of high pressure and temperature are employed, often with a platinum catalyst. libretexts.org This method is more commonly used for the reduction of carbon-carbon double or triple bonds, which are not present in the parent structure of this compound. libretexts.org

Oxidation:

The acetic acid group is already in a relatively high oxidation state. Further oxidation would likely involve cleavage of the C-C bond between the methylene (B1212753) group and the carboxyl group or degradation of the entire side chain. For instance, oxidation of acetic acid itself by hydroxyl radicals can lead to the formation of glyoxylic acid, glycolic acid, and oxalic acid. copernicus.org However, under typical laboratory conditions, the acetic acid group is generally resistant to further oxidation. More aggressive oxidation would likely disrupt the isoxazole ring as well. For example, the oxidation of ketones under drastic conditions with strong oxidizing agents like concentrated nitric acid or acidified potassium permanganate (B83412) can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acids with fewer carbon atoms. youtube.com

| Reaction Type | Reagent/Condition | Product |

| Reduction | LiAlH₄ | 2-(3,5-diethyl-1,2-oxazol-4-yl)ethanol |

| Reduction | NaBH₄ | No reaction |

| Reduction | Catalytic Hydrogenation (mild conditions) | No reaction |

| Oxidation | Strong oxidizing agents | Potential degradation of side chain and ring |

Transformations of the Diethyl Substituents

The diethyl groups at the 3- and 5-positions of the isoxazole ring are generally unreactive, typical of alkyl substituents on an aromatic ring. However, they can undergo reactions under specific and often vigorous conditions.

One potential transformation is free-radical halogenation at the benzylic-like positions (the carbon atom of the ethyl group attached to the isoxazole ring). This would require UV light or a radical initiator.

| Reaction Type | Reagent/Condition | Potential Product |

| Free-Radical Halogenation | NBS, UV light | Halogenated ethyl substituents |

| Oxidation | Strong oxidizing agents | Potential for oxidation to carboxylic acids (requires harsh conditions) |

Strategic Derivatization and Analog Design Based on 2 Diethyl 1,2 Oxazol 4 Yl Acetic Acid

Rationale for Structural Modification in Oxazolyl Acetic Acids

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The rationale for modifying the 2-(diethyl-1,2-oxazol-4-yl)acetic acid structure is rooted in the principles of structure-activity relationship (SAR) studies. Alterations to the substituents on the heterocyclic ring and the acetic acid moiety can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can affect the molecule's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

For instance, the 3,5-dialkyl substitution pattern on the isoxazole ring is crucial for interaction with certain biological targets. The 3,5-dimethylisoxazole (B1293586) moiety has been identified as a bioisostere for acetyl-lysine, enabling it to interact with bromodomains, which are readers of the histone-acetylation code. nih.gov This interaction is mediated by a key hydrogen bond between the isoxazole nitrogen and a conserved asparagine residue in the binding pocket. nih.gov Therefore, varying the nature and size of the alkyl groups at the 3 and 5 positions of the isoxazole ring in this compound can modulate the binding affinity and selectivity for specific protein targets.

Furthermore, modification of the acetic acid side chain can impact the compound's solubility, metabolic stability, and ability to interact with different binding domains of a target protein. The carboxylic acid group itself is a key pharmacophoric feature, capable of forming strong ionic interactions and hydrogen bonds.

Synthesis of Analogs with Varied Substituents on the Oxazole (B20620) Ring

The synthesis of analogs of this compound with diverse substituents on the oxazole ring is a key strategy to explore the SAR of this chemical class.

Alkyl and Aryl Substitutions

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For example, nitrile oxides, generated in situ from the corresponding aldoximes, react with substituted alkynes to yield the desired isoxazole core. While specific examples for the direct synthesis of a wide range of 3,5-dialkyl-4-yl-acetic acid derivatives are not extensively detailed in easily accessible literature, the synthesis of related 3,5-disubstituted isoxazoles provides a foundational methodology.

A highly regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde, and subsequent treatment with molecular iodine and hydroxylamine (B1172632). google.com This method offers a versatile route to introduce varied aryl and alkyl substituents at the 5-position of the isoxazole ring.

Another approach involves the sulfochlorination of 3,5-dimethylisoxazole at the 4-position, which can then be used as a precursor for further derivatization. google.comnih.gov The presence of the two methyl groups increases the electron density on the ring, facilitating sulfochlorination at the desired position. nih.gov

Table 1: Examples of Synthesized 3,5-Disubstituted Isoxazole Derivatives

| Compound ID | 3-Substituent | 5-Substituent | Synthetic Method Reference |

| 1a | Methyl | Phenyl | Not Specified |

| 1b | Methyl | 4-Chlorophenyl | Not Specified |

| 1c | Methyl | 4-Methoxyphenyl | Not Specified |

| 1d | Phenyl | 4-Chlorophenyl | Not Specified |

This table is illustrative and based on general synthetic strategies for 3,5-disubstituted isoxazoles, as specific data for a systematic variation of this compound was not available in the searched literature.

Heterocyclic and Functionalized Substituent Incorporation

The synthesis of such analogs would likely follow similar principles of 1,3-dipolar cycloaddition, utilizing appropriately functionalized alkynes or nitrile oxides.

Modifications of the Acetic Acid Side Chain and its Derivatives

The acetic acid side chain is a prime site for modification to fine-tune the pharmacological profile of the parent compound.

Homologation and Chain Extension

Conversion to Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides, to modulate properties like cell permeability and metabolic stability.

Esters: The synthesis of ethyl 3,5-diarylisoxazole-4-carboxylates has been reported through the reaction of in situ generated nitrile oxides with ethyl α-cyanocinnamate esters. researchgate.net Similarly, ethyl 3,5-dimethylisoxazole-4-carboxylate is a commercially available compound that can be synthesized from the corresponding carboxylic acid. fishersci.ca The conversion of the carboxylic acid to its corresponding ester can be achieved through standard Fischer esterification conditions using the desired alcohol in the presence of a catalytic amount of acid.

Amides: The synthesis of N-substituted amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. For example, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2'-sulfanyl acetamide (B32628) were synthesized by reacting the corresponding thiol with N-substituted-2-bromoacetamides in the presence of a base. nih.gov A similar strategy could be employed for this compound.

Table 2: Examples of Acetic Acid Side Chain Derivatives

| Derivative Type | General Structure | Synthetic Approach |

| Ester | 2-(Diethyl-1,2-oxazol-4-yl)acetate | Fischer Esterification |

| Amide | N-R-2-(Diethyl-1,2-oxazol-4-yl)acetamide | Acyl chloride formation followed by amination |

This table outlines general synthetic strategies as specific examples with varied substituents for this compound derivatives were not found in the searched literature.

Generation of Fused Heterocyclic Systems Incorporating the Oxazole Moiety of this compound

A common and effective method for forming fused pyridone rings is through the condensation of an activated acetic acid derivative with a β-amino ester or a related synthon. For instance, a plausible strategy involves the conversion of the acetic acid to an acid chloride or its activation with a coupling agent, followed by reaction with an aminocrotonate derivative. This approach would lead to the formation of an oxazolo[4,5-b]pyridin-5-one system.

Another established route to fused pyridine (B92270) rings is the Gould-Jacobs reaction. In this approach, the oxazole-4-acetic acid ester would first be condensed with an aniline (B41778) or aminopyridine derivative to form an anilinomethylene or pyridinaminomethylene intermediate. Subsequent thermal or acid-catalyzed cyclization would then yield the corresponding fused quinolone or pyridopyridone.

Furthermore, the acetic acid side chain can be elaborated to introduce other reactive functionalities. For example, a Claisen condensation could be employed to introduce a β-ketoester moiety, which is a versatile precursor for the synthesis of various fused heterocycles, including pyrazoles, isoxazoles, and pyrimidines, upon reaction with appropriate binucleophiles like hydrazine (B178648), hydroxylamine, or urea, respectively.

The following table outlines potential fused heterocyclic systems that could be generated from an oxazole-4-acetic acid scaffold and the general synthetic methods that could be employed.

| Fused Heterocyclic System | General Synthetic Approach | Key Intermediates |

| Oxazolo[4,5-b]pyridin-5-one | Condensation with β-aminoacrylates | Acyl chloride of the oxazole acetic acid |

| Oxazolo[4,5-c]pyridin-4-one | Reaction with enamines followed by cyclization | Enaminone derivative |

| Oxazolo[4,5-d]pyridazin-4-one | Condensation with hydrazine derivatives | Hydrazide of the oxazole acetic acid |

| Thieno[2,3-d]oxazole | Gewald reaction followed by cyclization | α-cyano-α-oxazolyl acetate |

The successful synthesis of these fused systems would depend on the specific nature and reactivity of the "diethyl" substituents on the oxazole ring, which could influence the electronic properties and steric hindrance of the starting material.

Detailed Research Findings:

While direct research on the cyclization of this compound is limited, studies on related oxazole-4-carboxylic acid and acetic acid derivatives provide valuable insights. For example, the synthesis of oxazolo[4,5-b]pyridines has been achieved by heating a 2-amino-3-hydroxypyridine (B21099) with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org This demonstrates the feasibility of forming a fused pyridine ring onto an existing oxazole precursor.

In a different approach, the synthesis of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been reported, showcasing the utility of the oxazolo[4,5-b]pyridine (B1248351) scaffold in developing potential enzyme inhibitors. nih.gov The initial formation of the fused oxazolopyridone core is a critical step in these multi-step syntheses.

The following interactive data table summarizes a selection of research findings on the synthesis of fused systems from oxazole precursors, which can serve as a guide for the derivatization of this compound.

| Starting Material | Reagent(s) | Fused Product | Reference |

| 2-Amino-3-hydroxypyridine | Carboxylic Acid, PPA/PPSE | Oxazolo[4,5-b]pyridine | clockss.org |

| 2-Amino-3-hydroxypyridine | α-Ketoacid | 2-Substituted-oxazolo[4,5-b]pyridine | researchgate.net |

| 3-Aminothiophene-2-carboxylate | Orthoesters | Thieno[3,2-d]oxazole | researchgate.net |

| 2-Amino-1,4-naphthoquinone | Benzoyl Chloride | Naphtho[2,3-d]oxazole | nih.gov |

These examples underscore the chemical tractability of oxazole derivatives in the construction of complex, fused heterocyclic architectures. The strategic application of these and other synthetic methodologies to this compound holds significant promise for the generation of novel compounds with potential applications in various scientific fields.

Computational and Theoretical Investigations of 2 Diethyl 1,2 Oxazol 4 Yl Acetic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity of 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid

Quantum chemical methods are fundamental to elucidating the electronic characteristics of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which together dictate the compound's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, a DFT calculation, often using a basis set like B3LYP/6-31G, would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

This process involves iterative calculations that adjust the atomic coordinates until a minimum on the potential energy surface is located. The resulting data provides precise geometric parameters. For instance, studies on other isoxazole (B147169) derivatives have successfully used DFT to reproduce crystal structures with high accuracy. tandfonline.com The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for an Isoxazole Derivative Core (Example Data) This table presents typical data obtained from DFT calculations on a related isoxazole structure to illustrate the type of information generated.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-N2 (Å) | 1.415 |

| Bond Length | N2-C3 (Å) | 1.312 |

| Bond Length | C4-C5 (Å) | 1.389 |

| Bond Angle | C5-O1-N2 (°) | 109.8 |

| Dihedral Angle | C3-C4-C(acetic)-C(acid) (°) | -95.6 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO would likely be distributed across the electron-rich isoxazole ring and the oxygen atoms of the carboxylic acid, while the LUMO would also be located over the heterocyclic ring system. DFT calculations on various acetic acid derivatives have shown that parameters like the HOMO-LUMO gap have a direct correlation with the compound's biological activity. researchgate.net

Table 2: Example Frontier Molecular Orbital Data for an Acetic Acid Derivative (Illustrative) This table shows representative HOMO/LUMO energy values as would be calculated for a molecule of this class. Source data is from a study on oxadiazole acetic acid derivatives. researchgate.net

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.89 | Electron-donating capacity |

| LUMO | -1.25 | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.64 | Chemical Reactivity/Stability Index |

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated to identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show strong negative potential around the oxygen atoms of the carboxyl group and the oxygen of the isoxazole ring, highlighting these as primary sites for hydrogen bonding. The hydrogen of the carboxylic acid would exhibit a strong positive potential.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to model chemical reactions, predict their pathways, and analyze the high-energy transition states that connect reactants to products. For a molecule like this compound, one might investigate its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path. Transition state calculations locate the saddle point on this surface, which represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide insight into the reaction's feasibility and rate. For example, in syntheses involving isoxazole derivatives, computational modeling can help understand the regioselectivity of cycloaddition reactions.

Conformational Landscape and Molecular Dynamics Simulations of this compound

The biological function of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, including those in the diethyl groups and the bond connecting the acetic acid moiety to the isoxazole ring. This flexibility allows it to adopt multiple conformations.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation would model the movement of every atom in this compound, providing a view of its conformational landscape in a simulated environment, such as in water. These simulations reveal which conformations are most stable, the transitions between them, and how the molecule's shape fluctuates. Studies on similar heterocyclic systems have used MD simulations to understand the stability of protein-ligand complexes and the conformational changes that are crucial for biological activity. mdpi.comacs.org

Molecular Docking and Ligand-Protein Interaction Modeling (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a specific protein target. This method is central to preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a molecular docking study of this compound, the molecule would be computationally "docked" into the active site of a target protein. The simulation software calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction. The simulation also provides a detailed 3D model of the binding pose, showing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues in the protein's active site. nih.govacs.org For instance, docking studies on other isoxazole derivatives have successfully identified key interactions with enzymes like carbonic anhydrase, guiding the design of more potent inhibitors. nih.govacs.org

Table 3: Illustrative Molecular Docking Results for an Isoxazole Derivative with a Target Enzyme (Example Data) This table presents hypothetical docking scores and interactions to demonstrate the output of such a study, based on findings for other isoxazole inhibitors. nih.gov

| Parameter | Value/Description |

| Target Protein | Carbonic Anhydrase (Example) |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | His94, His96, Thr199, Thr200 |

| Type of Interactions | Hydrogen bond with Thr199; Hydrophobic interactions with Val121, Leu198 |

Due to a lack of publicly available scientific research on the specific chemical compound "this compound," it is not possible to generate an article that meets the detailed requirements of the prompt. Extensive searches have not yielded any specific computational or theoretical investigations, data on biological targets, or characterizations of binding modes and affinities for this compound.

Creating an article based on the provided outline would necessitate fabricating data and research findings, which would be scientifically inaccurate and misleading. To maintain a high standard of accuracy and rely on verifiable sources, the requested content cannot be produced.

Advanced Analytical Characterization in Research on 2 Diethyl 1,2 Oxazol 4 Yl Acetic Acid

High-Resolution Spectroscopic Techniques for Complex Structural Assignment

The precise assignment of the complex three-dimensional structure of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid relies on the synergistic use of several high-resolution spectroscopic methods. These techniques probe the molecule's atomic connectivity, spatial arrangement, and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are required for the definitive assignment of the molecular structure of this compound. ajmrhs.com

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the acetic acid methylene (B1212753) (-CH₂-), and a signal for the oxazole (B20620) ring proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm). libretexts.org The ¹³C NMR spectrum would display distinct signals for the carboxylic acid carbonyl, the oxazole ring carbons, the acetic acid methylene, and the two carbons of the ethyl groups. rsc.org

Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show a correlation between the methyl and methylene protons of the two ethyl groups, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. nih.gov This is crucial for assigning the carbon signals corresponding to each protonated carbon atom in the molecule, such as the methylene and methyl groups of the diethyl substituents and the methylene of the acetic acid moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the protons of the acetic acid's methylene group to the carboxylic carbonyl carbon and to the carbons of the oxazole ring, thereby confirming the attachment of the acetic acid side chain to the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad singlet) | ~170-180 | -CH₂- (acetic) |

| Acetic Methylene (-CH₂-) | ~3.5 (singlet) | ~30-40 | -COOH, Oxazole C4, Oxazole C5 |

| Oxazole Ring Proton (-CH=) | ~8.0 (singlet) | ~140-150 | Oxazole C4, Oxazole C5 |

| Ethyl Methylene (-N-CH₂-) | ~4.2 (quartet) | ~45-55 | Ethyl -CH₃, Oxazole C3 |

| Ethyl Methyl (-CH₃) | ~1.4 (triplet) | ~10-15 | Ethyl -CH₂- |

| Oxazole C3 | - | ~160-170 | Ethyl -CH₂- protons |

| Oxazole C4 | - | ~110-120 | Acetic -CH₂- protons, Oxazole proton |

| Oxazole C5 | - | ~155-165 | Acetic -CH₂- protons, Oxazole proton |

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds by mapping electron density to determine the precise location of each atom in three-dimensional space. westminster.ac.uk This technique would yield the absolute molecular geometry of this compound, including bond lengths, bond angles, and torsional angles with very high precision. nih.govresearchgate.net

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the diffraction pattern is collected and analyzed. nih.gov The resulting structural solution would confirm the planarity of the oxazole ring and reveal the conformation of the diethyl and acetic acid substituents in the solid state. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the crystalline state. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions (Å) | a, b, c ≈ 5-15 Å |

| Bond Length (C=O) | ~1.20 Å |

| Bond Length (C-O) | ~1.32 Å |

| Bond Angle (O-C=O) | ~123° |

| R-factor | < 0.05 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very strong and broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. libretexts.orglibretexts.org Another key feature would be the strong absorption from the C=O (carbonyl) stretch of the carboxylic acid, expected around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the FTIR spectrum. The C=C and C=N stretching vibrations of the oxazole ring would likely give rise to distinct signals in the 1500-1650 cm⁻¹ region.

Together, these techniques confirm the presence of the key functional groups and can offer insights into hydrogen bonding and molecular conformation. iitm.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Oxazole Ring | C=N stretch | 1600-1650 |

| Alkyl Groups | C-H stretch | 2850-3000 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Advanced Mass Spectrometry for Metabolomic and Mechanistic Studies

Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for studying its fragmentation, which can aid in structure elucidation. clockss.org In the context of metabolomics, high-resolution mass spectrometry (HRMS) is indispensable for identifying the biotransformation products of a parent compound in complex biological matrices.

For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as Orbitrap or TOF) would be employed. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. The analysis would provide a highly accurate mass for the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of CO₂ (44 Da) from the carboxylic acid group.

Cleavage of the ethyl groups from the nitrogen atom.

Fission of the acetic acid side chain.

Ring-opening fragmentation of the oxazole core. clockss.org

In metabolomic studies, researchers would search for predicted metabolites by looking for their specific masses. Common metabolic transformations include hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da). HRMS allows for the detection of these mass shifts with high confidence. scielo.brresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound This is an interactive data table. Click on the headers to sort.

| Ion | Predicted m/z (for [M+H]⁺) | Description |

|---|---|---|

| [M+H]⁺ | 199.1028 | Protonated molecular ion |

| [M-C₂H₅]⁺ | 170.0715 | Loss of an ethyl group |

| [M-CO₂H]⁺ | 154.1028 | Loss of the carboxyl group |

| [M-CH₂CO₂H]⁺ | 140.0871 | Loss of the acetic acid side chain |

Chromatographic Techniques for High-Purity Isolation and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of synthesized compounds and for the analysis of their purity. google.comchimexpert.com

For an acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. pharmaknowledgeforum.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase is usually kept low (pH 2-3) by adding an acid like formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing it to be retained and separated effectively on the nonpolar stationary phase. pharmaknowledgeforum.com

HPLC can be coupled with various detectors. A UV detector is commonly used for aromatic and heterocyclic compounds. For more comprehensive analysis, especially in complex mixtures like reaction monitoring or biological samples, an HPLC system can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass information for each component. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.